molecular formula C19H11ClFN3O2S B11226249 (2Z)-6-chloro-2-[(4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B11226249
M. Wt: 399.8 g/mol
InChI Key: CXPDCRPZOYYWAL-UHFFFAOYSA-N
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Description

(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a chromene core, a thiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-chloro-2-[(4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction with a thioamide derivative.

    Formation of the Fluorophenyl Imino Group: The fluorophenyl imino group is formed by reacting a fluorobenzaldehyde derivative with an amine under appropriate conditions.

    Final Coupling Reaction: The final step involves coupling the chromene-thiazole intermediate with the fluorophenyl imino group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-6-chloro-2-[(4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-4-amino-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl: A similar compound with a methoxyphenyl group instead of a fluorophenyl group.

    (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid: Another compound with a different core structure but similar functional groups.

Uniqueness

(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H11ClFN3O2S

Molecular Weight

399.8 g/mol

IUPAC Name

6-chloro-2-(4-fluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C19H11ClFN3O2S/c20-12-1-6-16-11(9-12)10-15(17(25)24-19-22-7-8-27-19)18(26-16)23-14-4-2-13(21)3-5-14/h1-10H,(H,22,24,25)

InChI Key

CXPDCRPZOYYWAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC4=NC=CS4)F

Origin of Product

United States

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